

The Discovery of Ammonium Borohydride: A Historical and Technical Overview

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Compound of Interest

Compound Name: Ammonium borohydride

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Introduction

Ammonium borohydride (NH_4BH_4) is a compound of significant interest due to its exceptionally high hydrogen content, both gravimetrically (24.5 wt%) and volumetrically. This has made it a subject of research, particularly in the field of hydrogen storage. However, its inherent instability at ambient temperatures has posed a considerable challenge to its practical application. This technical guide provides an in-depth exploration of the history of **ammonium borohydride**'s discovery, detailing the seminal experimental protocols for its synthesis and presenting key quantitative data regarding its properties.

Historical Context and Discovery

The journey to the synthesis of **ammonium borohydride** is rooted in the broader exploration of borohydride chemistry. In 1940, Hermann Irving Schlesinger and Herbert C. Brown first described the synthesis of alkali metal borohydrides. However, it was not until 1958 that a team led by R.W. Parry, including D. R. Schultz and P. R. Girardot, published a pivotal paper detailing the preparation of **ammonium borohydride**. Their work established a foundational method for synthesizing this highly reactive and unstable compound. The initial synthesis involved the reaction of a borohydride salt with an ammonium salt in a non-aqueous solvent at low temperatures, a principle that continues to underpin modern synthetic approaches.

Experimental Protocols

The synthesis of **ammonium borohydride** requires careful control of reaction conditions due to its thermal instability. The most common and well-documented methods are based on the original work by Parry and his collaborators, with subsequent modifications aimed at improving yield and purity.

Modified Parry Method for the Synthesis of Ammonium Borohydride

This method involves the reaction of sodium borohydride with ammonium fluoride in liquid ammonia.

Materials:

- Sodium borohydride (NaBH_4), finely powdered
- Ammonium fluoride (NH_4F), dried
- Anhydrous liquid ammonia (NH_3)
- Ethanol/dry ice bath

Procedure:

- In a reaction vessel equipped with a magnetic stirrer, combine finely powdered ammonium fluoride and sodium borohydride.
- Purge the apparatus with dry nitrogen gas.
- Cool the reaction vessel to approximately -80°C using an ethanol/dry ice bath and condense anhydrous ammonia into the vessel.
- Raise the temperature of the reaction mixture to between -45°C and -50°C and stir vigorously. The reaction is typically carried out for several hours.
- After the reaction is complete, cool the apparatus back to -80°C .

- The product, **ammonium borohydride**, is soluble in liquid ammonia and is separated from the insoluble sodium fluoride byproduct by low-temperature filtration.
- The liquid ammonia is then removed by vacuum evaporation at a temperature below -60°C to yield white, crystalline **ammonium borohydride**.

This procedure has been reported to produce **ammonium borohydride** with yields ranging from 80-92%.^[1]

Quantitative Data

The practical application of **ammonium borohydride** is largely dictated by its physical and chemical properties, particularly its stability and solubility.

Table 1: Physical and Stability Properties of Ammonium Borohydride

Property	Value	Reference
Molecular Formula	NH ₄ BH ₄	
Molecular Weight	32.88 g/mol	
Hydrogen Content	24.5 wt%	^[1]
Decomposition Temperature	Unstable above -20°C	
Half-life at Room Temp.	~6 hours	^{[2][3]}

Table 2: Synthesis Methods and Reported Yields

Reactants	Solvent	Temperature	Reported Yield	Reference
NaBH ₄ + NH ₄ F	Liquid NH ₃	-45 to -50°C	80-92%	^[1]
NaBH ₄ + (NH ₄) ₂ SO ₄	THF/NH ₃	0°C to RT	92% (of NH ₃ BH ₃)	^{[4][5]}
LiBH ₄ + NH ₄ F	Liquid NH ₃ /THF	-78°C to RT	99% (of NH ₃ BH ₃)	^[1]

Note: Some synthesis methods are optimized for the production of ammonia borane (NH_3BH_3), for which **ammonium borohydride** is a key intermediate.

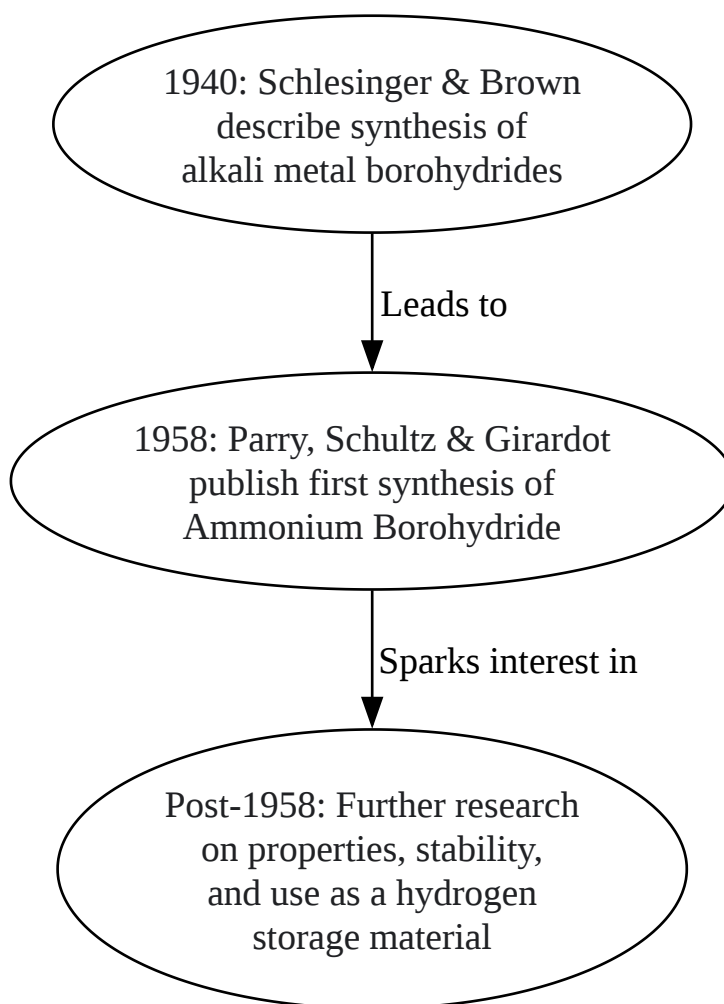
Table 3: Solubility Data

Compound	Solvent	Temperature	Solubility (g/100g solvent)	Reference
Ammonia Borane	Liquid NH_3	Room Temp.	72.2	[6]
Ammonia Borane	THF	Room Temp.	20.0	[6]
Sodium Borohydride	Liquid NH_3	25°C	104	[7]
Sodium Borohydride	THF	20°C	0.1	[8]

While specific solubility data for **ammonium borohydride** is scarce due to its instability, it is known to be soluble in liquid ammonia.

Mandatory Visualizations

Historical Timeline of Ammonium Borohydride Discovery



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Caption: A simplified workflow diagram for the synthesis of **ammonium borohydride** via the modified Parry method.

Decomposition Pathway

Ammonium borohydride is metastable and decomposes, particularly as the temperature rises above its stability threshold. The decomposition process is complex and can yield a variety of products. The primary decomposition reaction at low temperatures is believed to proceed as follows:



This initial decomposition to ammonia borane and hydrogen is a key reason for the interest in **ammonium borohydride** as a hydrogen storage material. At higher temperatures, further decomposition of ammonia borane can occur, leading to the formation of borazine ($B_3N_3H_6$), polyaminoboranes, and eventually boron nitride (BN), with the release of more hydrogen and some ammonia. The specific decomposition products and their relative amounts are highly dependent on the temperature, pressure, and presence of any catalysts.

Conclusion

The discovery of **ammonium borohydride** by Parry and his team in 1958 opened up a new area of research into high-density hydrogen storage materials. Despite its promising hydrogen content, the inherent instability of the compound remains a major hurdle for its widespread application. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers working to overcome these challenges, whether through the development of novel stabilization techniques, the exploration of new synthetic routes, or its use as a precursor for other advanced materials. The foundational work on its synthesis and properties continues to be the bedrock upon which current and future research in this field is built.

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